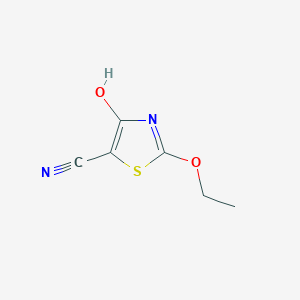

2-Ethoxy-4-hydroxythiazole-5-carbonitrile

Overview

Description

2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS# 59965-53-6) is a chemical compound used as a reactant in the preparation of pesticidal organophosphorus thiazole derivatives .

Molecular Structure Analysis

The molecular formula of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is C6H6N2O2S, and its molecular weight is 170.19.Scientific Research Applications

Synthesis of Triazene Derivatives

A study by Larsen et al. explored the synthesis of triazene derivatives, starting from compounds including ethoxymethylenemalononitrile, leading to potential HIV-1 inhibitors. Although the specific compound 2-Ethoxy-4-hydroxythiazole-5-carbonitrile was not mentioned, the methodology could be relevant for similar syntheses involving thiazole derivatives (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Corrosion Inhibition

Yadav et al. reported on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel, highlighting the broader application of thiazole and its derivatives in protecting metals against corrosion. This could imply the utility of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile in similar applications (Yadav, Gope, Kumari, & Yadav, 2016).

Biological Activities

Antiviral Properties

Romani et al. conducted a study on the structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities. This indicates the potential of thiazole derivatives, including 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, in developing antiviral agents (Romani, Márquez, Márquez, & Brandán, 2015).

Pharmacological Applications

Azo Dyes with Biological Activities

Ravi et al. synthesized azo molecules by reacting 2-aminothiazole with different pyridone derivatives, showing potential antimicrobial and antimycobacterial activities. This suggests that thiazole derivatives like 2-Ethoxy-4-hydroxythiazole-5-carbonitrile could be used in synthesizing biologically active compounds (Ravi, J, M, Kumar, & Kandgal, 2020).

properties

IUPAC Name |

2-ethoxy-4-hydroxy-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGJBSHMCHYQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-hydroxythiazole-5-carbonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2985911.png)

![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2985918.png)

![Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate](/img/structure/B2985919.png)

![2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide](/img/structure/B2985920.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)

![2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985923.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)